1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Description

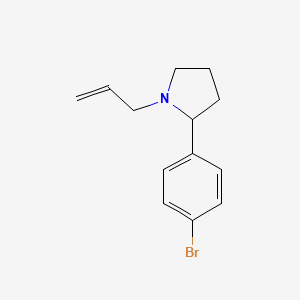

Structure

2D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-prop-2-enylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN/c1-2-9-15-10-3-4-13(15)11-5-7-12(14)8-6-11/h2,5-8,13H,1,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICXHYGAAWTGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679994 | |

| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-21-8 | |

| Record name | 2-(4-Bromophenyl)-1-(2-propen-1-yl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS 885275-21-8): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a substituted pyrrolidine derivative featuring a unique combination of three key functional motifs: a saturated five-membered pyrrolidine ring, a para-substituted bromophenyl group, and a reactive N-allyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to explore three-dimensional chemical space, which is crucial for specific interactions with biological targets. The presence of the bromophenyl and allyl moieties provides versatile synthetic "handles," positioning this compound as a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known properties, a predictive analysis of its spectroscopic characteristics, a representative synthetic protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while core identifiers are well-documented, experimental data on physical properties such as melting and boiling points are not widely available in public literature.

| Property | Value | Source(s) |

| CAS Number | 885275-21-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆BrN | [1][3] |

| Molecular Weight | 266.18 g/mol | [1][3] |

| MDL Number | MFCD04115129 | [1] |

| Purity | ≥97% (Commercially Available) | [3] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

| Storage | Store in a dry, sealed place | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. Such analysis is fundamental for structure verification and quality control in a research setting.

Caption: Molecular structure of this compound.

3.1 ¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two doublets are expected in the ~7.0-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the pyrrolidine ring.

-

Allyl Group Protons (-CH₂-CH=CH₂):

-

The internal vinyl proton (-CH=) will appear as a complex multiplet around 5.7-6.0 ppm.

-

The terminal vinyl protons (=CH₂) will show two distinct signals (cis and trans to the main chain) around 5.0-5.3 ppm.

-

The methylene protons adjacent to the nitrogen (-N-CH₂-) will be a doublet around 3.0-3.4 ppm.

-

-

Pyrrolidine Ring Protons: These will appear as a series of complex multiplets in the aliphatic region (~1.6-3.5 ppm). The proton at the C2 position (methine, adjacent to both the nitrogen and the phenyl ring) will be the most deshielded of the ring protons.

3.2 ¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected. The carbon bearing the bromine atom (C-Br) will be in the ~120-125 ppm range, while the ipso-carbon attached to the pyrrolidine ring will be around ~140-145 ppm. The other four aromatic carbons will resonate between ~128-132 ppm.

-

Allyl Group Carbons: Three signals are expected: ~134-138 ppm for the internal vinyl carbon (-CH=), ~115-118 ppm for the terminal vinyl carbon (=CH₂), and ~55-60 ppm for the methylene carbon (-N-CH₂-).

-

Pyrrolidine Ring Carbons: Four distinct signals are expected in the aliphatic region, typically between ~25-70 ppm.

3.3 Infrared (IR) Spectroscopy

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic/alkene C-H stretches just below and above 3000 cm⁻¹.

-

C=C Stretching: A peak around 1640 cm⁻¹ for the alkene double bond.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Found in the 1250-1020 cm⁻¹ region.

-

C-Br Stretching: A signal in the fingerprint region, typically 600-500 cm⁻¹.

3.4 Mass Spectrometry (MS) The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2), at m/z 265 and 267. Common fragmentation pathways would include loss of the allyl group or cleavage of the pyrrolidine ring.[4]

Synthetic Strategy

A common and effective method for the synthesis of this molecule is the direct N-alkylation of the precursor, 2-(4-bromophenyl)pyrrolidine, with an allyl halide.

Caption: General workflow for the synthesis and purification of the title compound.

4.1 Representative Protocol: N-Alkylation of 2-(4-bromophenyl)pyrrolidine

This protocol is based on standard N-alkylation procedures for secondary amines.[5][6] The synthesis of the starting material, 2-(4-bromophenyl)pyrrolidine, can be achieved via the reduction of the corresponding 2H-pyrrole.[7]

-

Step 1: Reagent Preparation

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-bromophenyl)pyrrolidine (1.0 eq).

-

Add a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

-

Step 2: Alkylation Reaction

-

To the stirring suspension, add allyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (for ACN, ~82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Step 3: Workup

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

-

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for creating diverse chemical libraries. Its structure contains two distinct and orthogonally reactive sites.

Caption: Potential synthetic pathways from the title compound.

5.1 Palladium-Catalyzed Cross-Coupling Reactions The aryl bromide moiety is a classic substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8] This allows for the introduction of diverse substituents at the para-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures, a common motif in pharmaceuticals.[9][10]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, anilines, or amides.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers.[11]

-

Heck Coupling: Formation of C-C bonds with alkenes.

5.2 Functionalization of the Allyl Group The alkene of the allyl group is susceptible to a variety of transformations, providing another axis for molecular diversification.

-

Oxidative Cleavage: Can be cleaved to form an aldehyde, which can be further functionalized.

-

Dihydroxylation: Conversion to a 1,2-diol, introducing hydrogen-bonding capability.

-

Epoxidation: Formation of an epoxide, a versatile electrophilic intermediate.

-

Allylic C-H Functionalization: Advanced methods allow for direct functionalization of the allylic C-H bonds, opening up further synthetic possibilities.[12][13][14][15]

Hazard Analysis and Safe Handling

No specific toxicology data for this compound is available. Therefore, a risk assessment must be based on structurally similar compounds. The molecule combines features of a brominated aromatic, a tertiary amine, and an allyl group.

-

Potential Hazards (Inferred):

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, based on data for related N-allyl and bromophenyl compounds.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[16][17]

-

Flammability: While the bromo- group reduces flammability, the pyrrolidine and allyl components suggest it may be combustible.[18]

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.[16]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

-

Storage and Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[18]

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and materials science. While comprehensive experimental data on the compound itself is sparse, its structural components—a privileged pyrrolidine core, a cross-coupling-ready bromophenyl group, and a versatile allyl handle—make it an attractive starting point for the synthesis of complex and diverse molecular libraries. Proper handling, based on an understanding of related structures, is essential for its safe use in a laboratory setting.

References

- 1. CAS 885275-21-8 | this compound - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Functionalization of Allylic C–H Bonds Following a Strategy of Functionalization and Diversification | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 13. Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Allylic C-H functionalization via group 9 π-allyl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, a novel pyrrolidine derivative with potential applications in drug discovery.[1][2][3][4] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1][2][3] Given the limited publicly available data for this specific compound, this guide emphasizes the fundamental experimental protocols and theoretical considerations necessary to establish a robust physicochemical profile. We will delve into the determination of critical parameters such as solubility, lipophilicity (LogP/LogD), and ionization constant (pKa), which are paramount in predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document is intended to serve as a practical, hands-on resource for researchers initiating the characterization of this and other novel chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a prevalent heterocyclic motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its non-planar, puckered conformation provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets.[2][3] The stereochemistry of the pyrrolidine ring and its substituents can significantly influence the biological activity and selectivity of a drug candidate.[1][3] The title compound, this compound, combines this privileged scaffold with an allyl group, which can serve as a synthetic handle or a pharmacophoric element, and a bromophenyl moiety, a common feature in medicinal chemistry for modulating potency and metabolic stability. A thorough understanding of its physicochemical properties is the foundational step in its journey from a synthesized molecule to a potential therapeutic agent.

Compound Identification and Basic Properties

Before embarking on detailed experimental characterization, it is crucial to confirm the identity and fundamental properties of the compound.

| Property | Value | Source |

| Chemical Name | This compound | Synblock[5] |

| CAS Number | 885275-21-8 | Synblock[5] |

| Molecular Formula | C13H16BrN | Synblock[5] |

| Molecular Weight | 266.18 g/mol | Synblock[5] |

| Purity | >98% (typical for commercial samples) | Synblock[5] |

It is imperative to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound, typically through techniques like NMR, LC-MS, and HPLC.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.[6] For orally administered drugs, a solubility of >60 µg/mL is often considered a good starting point.[6] Both kinetic and thermodynamic solubility should be assessed to gain a comprehensive understanding of a compound's dissolution behavior.[7][8]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[6][8][9][10] This high-throughput assay is valuable for early-stage drug discovery to quickly flag compounds with potential solubility issues.[6][7][8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [6][7][9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

-

Plate Setup: In a 96-well microtiter plate, add 5 µL of the DMSO stock solution to the first well.[9]

-

Serial Dilution: Perform serial dilutions across the plate with DMSO.

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).[9][10]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[9]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7][9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation solubility of a compound in a given solvent at equilibrium.[11][12] This is a more time-consuming but more accurate measure, crucial for formulation development and understanding in vivo dissolution.[6][7][11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay [7][11][13]

-

Sample Preparation: Accurately weigh a small amount (e.g., 1 mg) of solid this compound into a glass vial.[11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[11]

-

Equilibration: Seal the vials and shake them in a thermomixer at a constant temperature (e.g., 25°C) and speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.[13]

-

Supernatant Analysis: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.[13]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[13]

dot graph TD { A[Start: Solid Compound] --> B{Add Aqueous Buffer}; B --> C{Shake for 24h at 25°C}; C --> D{Centrifuge to Pellet Solid}; D --> E{Filter Supernatant}; E --> F[Analyze Filtrate by HPLC/LC-MS]; F --> G[End: Determine Solubility (µg/mL)]; } caption: Thermodynamic Solubility Workflow

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity.[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).[15]

-

LogP: The ratio of the concentration of the neutral form of a compound in a biphasic system of an organic solvent (typically n-octanol) and water.[14][15]

-

LogD: The ratio of the concentration of all forms (neutral and ionized) of a compound in an n-octanol/aqueous buffer system at a specific pH.[14][15][16][17] For ionizable compounds, LogD is pH-dependent.[15]

Shake-Flask Method for LogD Determination

The shake-flask method is considered the "gold standard" for determining LogP and LogD values.[16][18]

Experimental Protocol: [14][16][17][18]

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[16]

-

Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).[18]

-

Calculation: Calculate LogD using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

dot graph TD { A[Start: Compound in Octanol/Buffer] --> B{Shake to Equilibrate}; B --> C{Centrifuge to Separate Phases}; C --> D{Measure Concentration in Octanol}; C --> E{Measure Concentration in Buffer}; D & E --> F[Calculate LogD]; F --> G[End: LogD Value]; } caption: Shake-Flask LogD Determination

HPLC-Based Method for LogD Estimation

For higher throughput, LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][19][20][21][22] This method correlates the retention time of the compound on a hydrophobic stationary phase with the known LogD values of a set of standard compounds.[15][19][22]

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[23] For a basic compound like this compound (due to the pyrrolidine nitrogen), the pKa will determine its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[23]

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and precise method for determining pKa values.[23][24][25][26][27]

Experimental Protocol: [23][24][25]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[24] The ionic strength of the solution should be kept constant using an electrolyte like 0.15 M KCl.[24]

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[24]

-

Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution.[24]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the reading is stable.[24]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve, often by analyzing the first or second derivative of the curve.[25][26]

dot graph TD { A[Start: Compound Solution] --> B{Add Increments of Titrant (Acid)}; B --> C{Record pH at Each Step}; C --> D{Plot pH vs. Titrant Volume}; D --> E{Identify Inflection Point}; E --> F[Calculate pKa]; F --> G[End: pKa Value]; } caption: Potentiometric pKa Determination

In Vitro Metabolic Stability

Assessing the metabolic stability of a new chemical entity is crucial for predicting its in vivo half-life and clearance.[28][29] This is often evaluated by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[28][29][30]

Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by cytochrome P450 (CYP) enzymes present in liver microsomes.[30]

Experimental Protocol: [29][30][31]

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).

-

Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[30]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[30]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[31]

Summary of Physicochemical Properties

The following table should be populated with experimentally determined data for this compound.

| Parameter | Experimental Method | Predicted/Determined Value |

| Kinetic Solubility (pH 7.4) | Nephelometry | To be determined |

| Thermodynamic Solubility (pH 7.4) | Shake-Flask | To be determined |

| LogD (pH 7.4) | Shake-Flask / HPLC | To be determined |

| pKa | Potentiometric Titration | To be determined |

| Microsomal Stability (t½) | In Vitro Metabolic Assay | To be determined |

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. The data generated from these studies will provide a solid foundation for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guiding further optimization, and enabling rational formulation development. By adhering to these robust and validated protocols, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 5. CAS 885275-21-8 | this compound - Synblock [synblock.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. eurekaselect.com [eurekaselect.com]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 26. scispace.com [scispace.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. researchgate.net [researchgate.net]

- 30. mttlab.eu [mttlab.eu]

- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional structure and conformational dynamics of substituted pyrrolidines is paramount for designing molecules with specific biological functions. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine. We will delve into the theoretical underpinnings of pyrrolidine ring conformation, outline a robust computational workflow for detailed structural analysis, and discuss how spectroscopic data can validate theoretical models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the stereochemical properties of this important class of molecules.

Part 1: The Dynamic Nature of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. Instead, it adopts puckered conformations to alleviate torsional strain. The conformational landscape of the pyrrolidine ring is typically described by a pseudorotational circuit, with two principal, low-energy conformations: the envelope (E) and the twist (T) forms.[1]

-

Envelope (E) Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is out of the plane. The out-of-plane atom can be either a carbon or the nitrogen. The nomenclature Cγ-exo and Cγ-endo is often used to describe the puckering, where Cγ (the carbon atom opposite the nitrogen) is either pushed away from (exo) or towards (endo) the substituents on the nitrogen and the adjacent Cα atom.

-

Twist (T) Conformation: In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. However, the introduction of substituents on the ring can create a conformational bias, favoring one pucker over the other. The size and electronic nature of the substituents play a crucial role in determining the most stable conformation.[2] For instance, bulky substituents tend to occupy a pseudoequatorial position to minimize steric hindrance.

Part 2: Predicted Molecular Structure and Conformation of this compound

For this compound, the conformational equilibrium is expected to be significantly influenced by the two bulky substituents: the 4-bromophenyl group at the C2 position and the allyl group on the nitrogen atom.

The large 4-bromophenyl group at the C2 position will strongly prefer a pseudoequatorial orientation to minimize steric clashes with the rest of the ring. This preference will, in turn, influence the puckering of the pyrrolidine ring. The N-allyl group also contributes to the steric environment around the nitrogen atom, influencing the barrier to nitrogen inversion and the overall conformational preference.

Table 1: Key Structural Parameters for Computational Analysis

| Parameter Category | Specific Parameters | Predicted Value Range (Typical) |

| Bond Lengths (Å) | C-N, C-C (ring), C-C (substituents), C-Br, C=C (allyl) | 1.45-1.55, 1.38-1.42, 1.88-1.92, 1.32-1.36 |

| Bond Angles (°) | C-N-C, N-C-C, C-C-C (ring), C-C-Br, C-C=C (allyl) | 108-112, 102-106, 118-122, 120-125 |

| Dihedral Angles (°) | Ring puckering dihedrals, substituent orientations | Variable, defines conformation |

The precise values for these parameters would be obtained from the geometry optimization step of the computational workflow outlined in Part 3.

Caption: 2D representation of this compound.

Caption: Conformational equilibrium of the pyrrolidine ring.

Part 3: A Practical Workflow for Structural and Conformational Analysis

To elucidate the detailed three-dimensional structure and conformational preferences of this compound, a combination of computational chemistry and spectroscopic methods is employed. The following protocol outlines a robust approach.

Experimental Protocol 1: Computational Conformational Analysis

This protocol describes the use of computational chemistry to perform a thorough conformational search and identify the low-energy conformers of the target molecule.

-

Initial Structure Generation:

-

Draw the 2D structure of this compound using a chemical drawing software.

-

Convert the 2D structure into an initial 3D model using a molecule builder.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. Methods like Monte Carlo or molecular dynamics simulations are suitable for this purpose.[3]

-

The goal is to generate a diverse set of starting conformations, particularly by rotating the rotatable bonds (the C-N bond of the allyl group, the C-C bond to the phenyl group, and the bonds within the pyrrolidine ring).

-

-

Geometry Optimization and Energy Calculation:

-

For each generated conformer, perform a geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is B3LYP with a 6-31G* basis set.[4][5][6]

-

This step will find the nearest local energy minimum for each starting conformation, providing optimized geometries and their corresponding electronic energies.

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of all unique conformers. The conformer with the lowest free energy is the most stable.

-

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative abundance at equilibrium.

-

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers. The puckering of the pyrrolidine ring can be quantified using Cremer-Pople puckering parameters.

-

Caption: Workflow for computational conformational analysis.

Experimental Protocol 2: NMR Spectroscopic Analysis (for Validation)

While this guide focuses on a theoretical approach due to the lack of experimental data for the specific molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying molecular conformation in solution.[1][2][7][8] Should the compound be synthesized, the following NMR experiments would be crucial for validating the computational predictions.

-

¹H and ¹³C NMR:

-

Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

The chemical shifts of the pyrrolidine ring protons and carbons are sensitive to the ring's conformation.

-

-

COSY (Correlation Spectroscopy):

-

Run a 2D COSY experiment to establish proton-proton coupling networks, which aids in the unambiguous assignment of all proton signals.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Perform a 2D HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

These experiments are key for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å).

-

The presence or absence of specific NOE/ROE cross-peaks provides distance constraints that can be used to differentiate between different conformers. For example, the observation of an NOE between a proton on the 4-bromophenyl ring and a proton on the allyl group would provide information about their relative orientation.

-

By comparing the experimentally observed NOE constraints and proton-proton coupling constants with those predicted from the computationally derived low-energy conformers, a validated model of the predominant solution-phase structure of this compound can be established.

Conclusion

The molecular structure and conformational behavior of this compound are governed by the interplay of the inherent puckering of the pyrrolidine ring and the steric demands of its substituents. While experimental data for this specific molecule is not publicly available, this guide provides a comprehensive theoretical framework and a detailed computational protocol for its in-depth analysis. By following the outlined computational workflow, researchers can obtain reliable predictions of the molecule's three-dimensional structure, identify the most stable conformers, and quantify their relative populations. These insights are invaluable for structure-activity relationship (SAR) studies and the rational design of new pyrrolidine-based molecules in the field of drug discovery.

References

- 1. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calcus.cloud [calcus.cloud]

- 4. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 5. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine: An In-depth Technical Guide

Introduction

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and materials science. The presence of a chiral center at the C2 position of the pyrrolidine ring, coupled with the functionalities of the allyl and bromophenyl groups, makes it a molecule of significant interest. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies for the spectroscopic characterization of this compound.

The structural elucidation of a novel compound like this compound relies on the synergistic use of various analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition, while also offering clues about the structure through fragmentation patterns.

Molecular Structure and Key Features

The structure of this compound (C₁₃H₁₆BrN) features a central five-membered pyrrolidine ring.[1][2] An allyl group is attached to the nitrogen atom, and a 4-bromophenyl group is substituted at the C2 position. The molecular weight of this compound is 266.18 g/mol .[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring, the allyl group, and the bromophenyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyrrolidine CH (C2-H) | 3.5 - 4.0 | Multiplet | |

| Pyrrolidine CH₂ (C5-H) | 2.8 - 3.2 | Multiplet | |

| Pyrrolidine CH₂ (C3-H, C4-H) | 1.6 - 2.2 | Multiplet | |

| Allyl CH₂ | 3.0 - 3.5 | Multiplet | |

| Allyl CH | 5.7 - 6.0 | Multiplet | |

| Allyl CH₂ (terminal) | 5.0 - 5.3 | Multiplet | |

| Aromatic CH (ortho to Br) | 7.4 - 7.6 | Doublet | ~8.0 |

| Aromatic CH (meta to Br) | 7.1 - 7.3 | Doublet | ~8.0 |

Interpretation:

-

Aromatic Region: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum. The protons ortho to the bromine atom are expected to be downfield due to the electron-withdrawing nature of bromine.

-

Allyl Group: The allyl protons will show a complex splitting pattern. The methine proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene protons. The terminal vinyl protons (=CH₂) will also be multiplets.

-

Pyrrolidine Ring: The protons on the pyrrolidine ring will appear as a series of overlapping multiplets in the aliphatic region. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, is expected to be the most downfield of the ring protons.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C (C-Br) | 120 - 125 |

| Aromatic CH | 128 - 132 |

| Aromatic C (ipso to pyrrolidine) | 140 - 145 |

| Pyrrolidine CH (C2) | 60 - 65 |

| Pyrrolidine CH₂ (C5) | 50 - 55 |

| Pyrrolidine CH₂ (C3, C4) | 20 - 35 |

| Allyl CH₂ | 55 - 60 |

| Allyl CH | 130 - 135 |

| Allyl CH₂ (terminal) | 115 - 120 |

Interpretation:

-

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon atom bonded to the bromine will be shielded compared to the other aromatic carbons.

-

Pyrrolidine Carbons: The C2 carbon, being attached to both the nitrogen and the aromatic ring, will be the most downfield of the pyrrolidine carbons.[5][6]

-

Allyl Carbons: The three carbons of the allyl group will have characteristic chemical shifts, with the internal sp² carbon appearing further downfield than the terminal sp² carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (alkene) | 1640 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1000 - 1250 |

| C-Br stretch | 500 - 600 |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the allyl and aromatic groups, C-N stretching of the pyrrolidine ring, and the C-Br stretching of the bromophenyl group.[7][8][9] The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (266.18 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 266 (for ⁷⁹Br) and 268 (for ⁸¹Br).

-

Key Fragments:

-

Loss of Allyl Group: A significant fragment at m/z 225/227 corresponding to the loss of the allyl radical (•CH₂CH=CH₂).

-

Loss of Bromine: A fragment corresponding to the loss of a bromine atom.

-

Benzylic Cleavage: Cleavage of the bond between the pyrrolidine ring and the bromophenyl group can lead to a fragment at m/z 184/186 (bromotropylium ion) or a fragment corresponding to the protonated pyrrolidine.

-

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo fragmentation to produce smaller charged species.[10][11][12]

-

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to preserve the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. The combined interpretation of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. These methodologies and the interpretation principles discussed herein are fundamental for quality control, reaction monitoring, and the exploration of the chemical and biological properties of this and related compounds in research and development settings.

References

- 1. CAS 885275-21-8 | this compound - Synblock [synblock.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Synthesis and Structural Elucidation of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of the novel compound 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine (CAS No. 885275-21-8). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is of significant interest to drug development professionals.[1][2] This document outlines a robust, two-step synthetic pathway commencing from (R)-2-(4-bromophenyl)pyrrolidine. We provide a causality-driven explanation for experimental choices, a step-by-step protocol for synthesis and purification, and a comprehensive guide to structural elucidation using a suite of modern analytical techniques. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active molecules, including natural products, pharmaceuticals, and synthetic compounds of interest.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for specific and high-affinity interactions with biological targets. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring offers stereogenic centers, providing the stereochemical complexity essential for enantioselective recognition by proteins.[2]

The target molecule, this compound, combines several key structural motifs:

-

A 2-Aryl-Substituted Pyrrolidine Core: This feature is present in numerous compounds with demonstrated biological activity.[1]

-

An N-Allyl Group: The allyl group is a versatile functional handle. It can participate in various subsequent chemical transformations, and its presence can modulate the basicity and lipophilicity of the parent amine.

-

A 4-Bromophenyl Moiety: The bromine atom serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries from a single intermediate.[3]

This guide provides an expert-driven, reliable protocol for the synthesis and definitive characterization of this valuable chemical building block.

Synthetic Strategy and Protocol

Our synthetic approach is a two-step process designed for efficiency and high yield. The strategy involves the direct N-alkylation of a commercially available or readily synthesized chiral pyrrolidine precursor.

Retrosynthetic Analysis & Pathway Rationale

The retrosynthetic disconnection of the target molecule logically occurs at the N-allyl bond. This leads to two key synthons: the 2-(4-bromophenyl)pyrrolidine core and an allyl electrophile, such as allyl bromide. The 2-(4-bromophenyl)pyrrolidine itself can be sourced commercially or synthesized via established methods.[4]

The forward synthesis, therefore, is a nucleophilic substitution reaction. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic allyl bromide. This reaction is typically facilitated by a non-nucleophilic base to quench the HBr byproduct and drive the reaction to completion.

Causality Behind Experimental Choices:

-

Solvent Selection (Acetonitrile, ACN): ACN is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), thereby increasing the anion's nucleophilicity and reaction rate. Its boiling point (82 °C) is suitable for moderate heating to ensure a reasonable reaction time without promoting side reactions or degradation.

-

Base Selection (Potassium Carbonate, K₂CO₃): K₂CO₃ is an inexpensive, moderately strong, and non-nucleophilic inorganic base. It is sufficiently basic to deprotonate the secondary amine, facilitating its nucleophilic attack, but not so strong as to cause unwanted side reactions. Its heterogeneous nature in ACN simplifies removal during work-up (simple filtration).

-

Reaction Monitoring (Thin-Layer Chromatography, TLC): TLC is an indispensable tool for tracking the consumption of the starting material and the formation of the product, allowing for precise determination of reaction completion and preventing unnecessary heating or extended reaction times.

Visualized Synthesis Workflow

References

potential biological activity of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive framework for the systematic evaluation of this novel chemical entity, from initial computational predictions to detailed in vitro characterization.

Executive Summary

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is a novel chemical entity with no currently documented biological activity in the public domain. However, its structure contains several pharmacophores that suggest a high potential for interaction with biological targets, particularly within the central nervous system. The 2-substituted pyrrolidine ring is a privileged scaffold found in numerous psychoactive compounds, the 4-bromophenyl group is a common feature in ligands for monoamine receptors, and the N-allyl group can influence binding affinity and metabolic stability.

This guide presents a strategic, hypothesis-driven framework for the comprehensive investigation of this compound. We will outline a systematic approach beginning with in silico profiling to predict potential targets and pharmacokinetic properties. This is followed by a detailed roadmap for in vitro validation, including receptor binding and functional assays, and concluding with methodologies for elucidating the downstream mechanism of action. The protocols and strategies described herein are grounded in established principles of drug discovery and are designed to efficiently de-risk and characterize this promising molecule.

In Silico Profiling: Predicting Therapeutic Potential

The initial phase of investigation leverages computational tools to build a preliminary profile of the compound. This cost-effective step is crucial for generating testable hypotheses and prioritizing experimental resources.

Target Prediction via Chemical Similarity

The principle of chemical similarity posits that structurally related molecules often share biological targets. By comparing the structure of this compound to databases of known ligands, we can predict its most probable protein interactions.

Methodology: Target Prediction Workflow

-

Structure Input: The 2D structure of the compound (in SMILES format: C=CCN1CCCC1C2=CC=C(Br)C=C2) is submitted to a target prediction platform such as SwissTargetPrediction.

-

Algorithm Application: The platform utilizes a combination of 2D and 3D similarity algorithms to compare the query molecule against a curated database of bioactive compounds with known targets.

-

Target Class Analysis: The output is a ranked list of potential protein targets, classified by family (e.g., GPCRs, ion channels, enzymes). The highest probability targets are prioritized for experimental validation.

Based on its structural motifs, the primary predicted targets for this compound are likely to be G-protein coupled receptors (GPCRs) and transporters involved in monoamine signaling, such as serotonin, dopamine, and norepinephrine receptors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early assessment of pharmacokinetic and toxicity properties is essential to identify potential liabilities. We utilize computational models to predict these characteristics.

Methodology: ADMET Profiling

-

Platform Selection: A comprehensive ADMET prediction tool, such as the SwissADME or pkCSM web server, is used.

-

Property Calculation: The server calculates a range of physicochemical properties (e.g., molecular weight, logP), pharmacokinetic parameters (e.g., blood-brain barrier permeability, CYP450 enzyme inhibition), and potential toxicity flags (e.g., hERG inhibition, mutagenicity).

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 266.17 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (Octanol/Water) | 3.45 | Indicates good lipid solubility for membrane permeation. |

| Blood-Brain Barrier (BBB) | Permeable | Suggests the compound is likely to be centrally active. |

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions with substrates of this enzyme. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

The in silico data suggests that this compound possesses a favorable drug-like profile, with a high probability of being orally bioavailable and capable of crossing the blood-brain barrier, making it a strong candidate for development as a CNS-acting agent.

Caption: In Silico Prediction Workflow for Novel Compounds.

In Vitro Screening: Experimental Target Validation

With hypotheses generated from computational models, the next logical step is to confirm these predictions through direct experimental assays. A tiered screening cascade is employed to efficiently determine the compound's affinity and functional activity at its predicted targets.

Primary Screen: Receptor Binding Affinity

The first experimental goal is to determine if the compound physically interacts with the high-priority targets identified in silico. Radioligand binding assays are the gold standard for quantifying this interaction.

Protocol: Competitive Radioligand Binding Assay

-

Target Preparation: Cell membranes expressing the human receptor of interest (e.g., Serotonin Receptor 5-HT₂A) are prepared from recombinant cell lines.

-

Reaction Mixture: In a 96-well plate, the membranes are incubated with a known radioligand (e.g., [³H]-ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound), typically from 1 nM to 100 µM.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through a glass fiber filter mat.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Justification: This assay provides a direct measure of the compound's affinity for the receptor. A low Ki value (typically in the nanomolar range) indicates a potent interaction and warrants further investigation.

Secondary Screen: Functional Activity

Once binding is confirmed, it is critical to determine the functional consequence of that interaction. Does the compound activate the receptor (agonist), block its activation (antagonist), or modulate its activity in another way?

Protocol: Calcium Flux Functional Assay (for Gq-coupled GPCRs like 5-HT₂A)

-

Cell Culture: A cell line stably expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in a 96-well plate.

-

Compound Addition: The test compound is added at various concentrations.

-

To test for agonism: The compound is added alone, and changes in intracellular calcium are measured.

-

To test for antagonism: The cells are pre-incubated with the test compound, and then a known agonist (e.g., serotonin) is added at its EC₅₀ concentration. The ability of the test compound to block the agonist-induced calcium signal is measured.

-

-

Signal Detection: The plate is read in a fluorescence plate reader (e.g., a FLIPR instrument) that measures the change in fluorescence over time, which is proportional to the change in intracellular calcium concentration.

-

Data Analysis:

-

Agonist mode: A dose-response curve is generated to calculate the EC₅₀ (concentration for 50% of maximal activation) and Emax (maximum effect).

-

Antagonist mode: A dose-response curve is generated to calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Table 2: Hypothetical In Vitro Screening Results

| Assay Type | Target | Radioligand | Result (Hypothetical) | Interpretation |

| Binding Affinity | 5-HT₂A | [³H]-ketanserin | Ki = 25 nM | Potent binding to the serotonin 2A receptor. |

| Functional (Agonist) | 5-HT₂A | - | No activity (Emax < 10%) | The compound is not an agonist at this receptor. |

| Functional (Antagonist) | 5-HT₂A | Serotonin (agonist) | IC₅₀ = 40 nM | The compound is a potent antagonist of the 5-HT₂A receptor. |

These hypothetical results would classify this compound as a potent and selective 5-HT₂A antagonist, a class of drugs with therapeutic applications in psychiatry and neurology.

The Enduring Scaffold: A Technical Guide to 2-Substituted Pyrrolidine Compounds in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and organocatalysts. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in medicinal chemistry. The strategic placement of a substituent at the 2-position of this ring profoundly influences the molecule's stereochemistry, basicity, and biological activity, making it a focal point for drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-substituted pyrrolidine compounds, grounded in field-proven insights and detailed experimental methodologies.

The Strategic Importance of the 2-Substituted Pyrrolidine Motif

The versatility of the 2-substituted pyrrolidine scaffold stems from several key features. The sp3-hybridized carbon atoms allow for a three-dimensional exploration of chemical space, a crucial aspect in designing molecules that can effectively interact with the complex topographies of biological targets.[1] Furthermore, the chirality at the C-2 position, often derived from the readily available chiral pool of proline, provides a powerful tool for introducing stereochemical control, which is paramount for target selectivity and reducing off-target effects. The nitrogen atom within the ring imparts basicity and serves as a key site for further functionalization, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1]

Stereoselective Synthesis: Crafting Chiral Architectures

The precise control of stereochemistry during the synthesis of 2-substituted pyrrolidines is critical to their function. Several powerful strategies have been developed to achieve high levels of enantio- and diastereoselectivity.

Chiral Pool Synthesis: Nature's Starting Point

L-proline and its derivatives, such as 4-hydroxyproline, are abundant and inexpensive chiral starting materials that have been extensively utilized in the synthesis of enantiomerically pure 2-substituted pyrrolidines.[2] This approach leverages the inherent chirality of these natural amino acids to construct more complex molecules.

Asymmetric Organocatalysis: A Nobel-Winning Revolution

The advent of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral compounds, including 2-substituted pyrrolidines. Proline and its derivatives are themselves highly effective organocatalysts, often employed in Michael additions and aldol reactions to generate enantioenriched products.[3][4]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes the synthesis of a 2-substituted pyrrolidine derivative via an asymmetric Michael addition of an aldehyde to a nitroolefin, a common transformation employing pyrrolidine-based organocatalysts.[3]

Materials:

-

trans-β-nitrostyrene

-

3-phenylpropionaldehyde

-

2-substituted pyrrolidine organocatalyst (e.g., OC-4 as described in the reference)[3]

-

Methylcyclohexane (solvent)

-

1,3,5-trimethoxybenzene (internal standard for NMR)

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

To a solution of the nitroolefin (0.2 mmol) in methylcyclohexane (2 mL) is added the aldehyde (0.4 mmol) and the 2-substituted pyrrolidine organocatalyst (10 mol%).

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The diastereomeric ratio and yield of the crude product are determined by 1H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

-

The enantiomeric excess of each diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified 2-substituted pyrrolidine product.

Causality Behind Experimental Choices:

-

Catalyst Choice: The bulky substituent at the C-2 position of the pyrrolidine organocatalyst creates a chiral environment that directs the approach of the reactants, leading to high enantioselectivity.[3]

-

Solvent: Methylcyclohexane is a non-polar solvent that can enhance the enantioselectivity in some organocatalytic reactions.

-

Stoichiometry: An excess of the aldehyde is used to ensure complete consumption of the nitroolefin.

-

Analysis: 1H NMR is used for determining the diastereomeric ratio and yield, while chiral HPLC is essential for quantifying the enantiomeric excess, a critical measure of the reaction's success.

Biocatalysis: The Green Chemistry Approach

Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for the synthesis of 2-substituted pyrrolidines.[5][6]

Experimental Protocol: Transaminase-Triggered Cyclization for 2-Arylpyrrolidine Synthesis [5][6]

Materials:

-

ω-chloroketone (e.g., 4-chloro-1-phenylbutan-1-one) (50 mM)

-

Transaminase (TA) enzyme (e.g., ATA-117-Rd6) (10 mg/mL)

-

Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Isopropylamine (IPA) (1 M)

-

Dimethyl sulfoxide (DMSO) (20% v/v)

-

Potassium phosphate buffer (KPi-buffer) (100 mM, pH 8)

Procedure:

-

In a reaction vessel, combine the KPi-buffer, DMSO, IPA, and PLP.

-

Add the transaminase enzyme to the buffered solution.

-

Add the ω-chloroketone substrate to initiate the reaction.

-

Incubate the reaction mixture at 37°C with shaking (e.g., 700 rpm) for 48 hours.

-

Monitor the reaction for product formation and enantiomeric excess using HPLC.

-

Upon completion, the product can be extracted and purified. For preparative scale, the product amine can be precipitated from methyl tert-butyl ether (MTBE) using tosic acid.[5]

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of transaminase is crucial as different enzymes exhibit different stereoselectivities, allowing for the synthesis of either the (R)- or (S)-enantiomer of the product.[5]

-

PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor for transaminase activity.

-

Amine Donor: Isopropylamine serves as the amine donor in the transamination reaction.

-

pH and Temperature: The reaction is performed at a specific pH and temperature to ensure optimal enzyme activity and stability.

Biological Activities and Therapeutic Applications

2-Substituted pyrrolidine derivatives have demonstrated a wide range of biological activities, leading to their development as therapeutic agents for various diseases.

Anticancer Activity

A significant number of 2-substituted pyrrolidine compounds exhibit potent anticancer activity. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Targeting Angiogenesis: VEGFR-2 and PDGFRβ Inhibition

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This process is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways, mediated by their respective receptor tyrosine kinases, VEGFR and PDGFR.[7] Several 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as potent inhibitors of VEGFR-2 and PDGFRβ.[7]

Caption: Inhibition of VEGFR-2 and PDGFRβ signaling by 2-substituted pyrrolidine compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-substituted pyrrolidine derivatives against various cancer cell lines.

| Compound ID | Target/Cell Line | IC50/EC50 (µM) | Reference |

| Copper complex 37a | SW480 (colon cancer) | 0.99 ± 0.09 | [8][9] |

| 2,4-dichlorophenyl-substituted 43a | HepG2 (liver cancer) | 0.85 ± 0.20 | [8][9] |

| 4-bromophenyl-substituted 43b | HepG2 (liver cancer) | 0.80 ± 0.10 | [8][9] |

| Pyrrolidinone derivative 13 | IGR39 (melanoma) | 2.50 ± 0.46 | [10] |

| Pyrrolidinone derivative 13 | PPC-1 (prostate cancer) | 3.63 ± 0.45 | [10] |

| Pyrrolidinone derivative 13 | MDA-MB-231 (breast cancer) | 5.10 ± 0.80 | [10] |

| Pyrrolidinone derivative 13 | Panc-1 (pancreatic cancer) | 5.77 ± 0.80 | [10] |

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-substituted pyrrolidine compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

-

MTT Reagent: The yellow MTT is reduced to purple formazan in living cells by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells.

-

DMSO: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.

-

IC50 Value: This is a standard measure of the potency of a cytotoxic compound and allows for the comparison of different compounds.

Other Therapeutic Applications

The biological activities of 2-substituted pyrrolidines extend beyond cancer. They have shown promise as:

-

Antidiabetic Agents: Certain pyrrolidine sulfonamide derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[8][9]

-

Antibacterial Agents: Some derivatives have demonstrated inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV.[11][12]

-

Antiviral and Anti-inflammatory agents.

2-Substituted Pyrrolidines as Organocatalysts

The utility of 2-substituted pyrrolidines is not limited to their direct biological effects. They are also powerful tools in synthetic organic chemistry, serving as highly efficient and stereoselective organocatalysts.

Mechanism of Action in Iminium Catalysis

Many pyrrolidine-based organocatalysts operate through the formation of an iminium ion intermediate. This process activates α,β-unsaturated aldehydes and ketones towards nucleophilic attack.

Caption: General mechanism of iminium ion catalysis by 2-substituted pyrrolidines.

The stereochemistry of the 2-substituent on the pyrrolidine ring plays a crucial role in shielding one face of the iminium ion, thereby directing the incoming nucleophile to the opposite face and controlling the stereochemical outcome of the reaction.

Conclusion and Future Perspectives